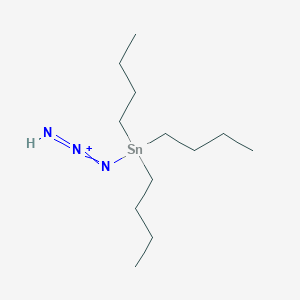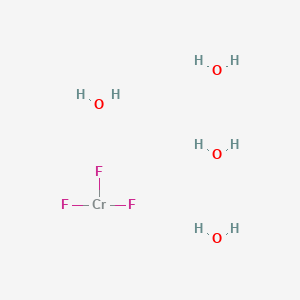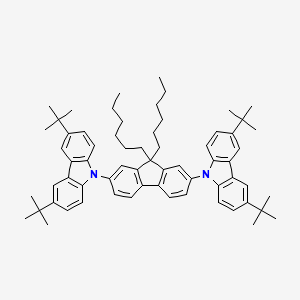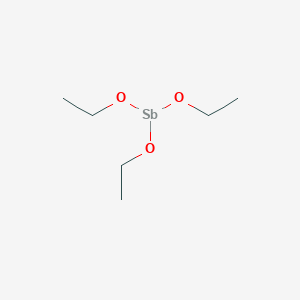
2,9,16,23-Tetra-t-butyl-29h,31h-phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine is a synthetic organic compound belonging to the phthalocyanine family. It is characterized by its four tert-butyl groups attached to the phthalocyanine core, which enhances its solubility and stability. This compound is known for its vibrant color and is used in various applications, including dyes, pigments, and as a material in advanced optical and electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine typically involves the cyclotetramerization of a suitable phthalonitrile derivative in the presence of a metal catalyst. One common method includes the reaction of 4-tert-butylphthalonitrile with a metal salt, such as zinc acetate, under reflux conditions in a high-boiling solvent like quinoline . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalocyanine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine species.
Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalocyanines, oxidized or reduced phthalocyanine derivatives, and complexes with different metal ions .
Applications De Recherche Scientifique
2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and as a photosensitizer in medical imaging.
Mécanisme D'action
The mechanism of action of 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
- 5,10,15,20-Tetraphenyl-21H,23H-porphine
Uniqueness
2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine is unique due to its four tert-butyl groups, which enhance its solubility and stability compared to other phthalocyanines. This makes it particularly useful in applications requiring high-performance materials with specific solubility and stability characteristics .
Propriétés
Formule moléculaire |
C48H50N8 |
|---|---|
Poids moléculaire |
739.0 g/mol |
Nom IUPAC |
6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H50N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24H,1-12H3,(H2,49,50,51,52,53,54,55,56) |
Clé InChI |
NNQWYGKROBKYQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C(N5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2N3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)







![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)



